molecular formula C10H9NO2 B2969336 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 933728-55-3

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B2969336
CAS No.: 933728-55-3
M. Wt: 175.187
InChI Key: GRMNJRZDZIPZHT-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a methyl group, an oxo group, and a carbaldehyde group attached to the indole ring

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

The molecular and cellular effects of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde’s action would depend on the specific biological activity being considered. For example, if the compound exhibits antiviral activity, the result of its action could be the inhibition of viral replication . If the compound shows anticancer activity, it could lead to the inhibition of cancer cell proliferation . The exact results would depend on the specific targets and pathways affected.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, presence of other molecules, and specific conditions within the cellular environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nitrating agents under acidic or basic conditions.

Major Products:

    Oxidation: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid.

    Reduction: 1-Methyl-2-hydroxy-2,3-dihydro-1H-indole-5-carbaldehyde.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde has diverse applications in scientific research:

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9-3-2-7(6-12)4-8(9)5-10(11)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMNJRZDZIPZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933728-55-3
Record name 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde
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